molecular formula C23H20N2O4S B2575068 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922011-50-5

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2575068
CAS RN: 922011-50-5
M. Wt: 420.48
InChI Key: KUAVTLUMUOLLGR-UHFFFAOYSA-N
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Description

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is used in scientific research and its versatility allows for diverse applications, enhancing studies in various fields.

Scientific Research Applications

Dopamine D2 Receptor Antagonist

This compound is a selective inhibitor of the Dopamine D2 receptor . Dopamine D2 receptors are one of the five types of dopamine receptors in the brain. They play a crucial role in the central nervous system, and their dysfunction is associated with several neurological and psychiatric disorders .

Treatment of Central Nervous System Disorders

The compound has potential therapeutic applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis of Quetiapine

This compound is an intermediate in the synthesis of quetiapine , an atypical antipsychotic drug used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder .

Agricultural Biological Activities

The compound exhibits a broad spectrum of agricultural biological activities . It can be used to control a variety of plant diseases that seriously threaten food security .

Antibacterial Agent

Some derivatives of this compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious bacterial diseases in rice . These derivatives could be potential alternative templates for discovering novel antibacterial agents .

Pharmaceutical Testing

This compound is used in pharmaceutical testing. Its versatility allows for diverse applications, enhancing studies in various fields.

Mechanism of Action

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine, which are selective inhibitors of the Dopamine D2 receptor . This suggests that it may have similar biological activity.

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-23-19-14-17(10-12-21(19)29-22-8-4-3-7-20(22)24-23)25-30(27,28)18-11-9-15-5-1-2-6-16(15)13-18/h3-4,7-14,25H,1-2,5-6H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAVTLUMUOLLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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